Bienvenue dans la boutique en ligne BenchChem!

Boc-Val-Cit-PAB-PNP

ADC linker cathepsin B lysosomal cleavage

Boc-Val-Cit-PAB-PNP provides orthogonal protection for modular ADC assembly. The acid-labile Boc group remains stable during maleimide-thiol antibody conjugation, while the PNP carbonate ester offers superior amine reactivity vs. NHS alternatives. The Val-Cit-PAB core undergoes specific cathepsin B cleavage with traceless 1,6-elimination payload release. This 'linker-payload first' workflow enables parallel screening of amine-containing cytotoxins (MMAE, MMAF, PBD dimers) without consuming antibody material. Post-Boc deprotection, the exposed amine conjugates to Mal-PEGn-NHS crosslinkers, mitigating aggregation (0.4–0.5% vs. 100% for linear-VC ADCs). ≥98% purity; 3-year shelf life at −20°C.

Molecular Formula C30H40N6O10
Molecular Weight 644.7 g/mol
Cat. No. B2890973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Cit-PAB-PNP
Molecular FormulaC30H40N6O10
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1
InChIKeySKWLDDHVHXQPOG-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Val-Cit-PAB-PNP: A Val-Cit Dipeptide ADC Linker with PNP-Activated Carbonate for Antibody-Drug Conjugate Synthesis


Boc-Val-Cit-PAB-PNP (CAS 870487-10-8) is a cleavable linker for antibody-drug conjugates (ADCs), comprising a Boc-protected valine-citrulline (Val-Cit) dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate ester . The Val-Cit motif is specifically cleaved by the lysosomal protease cathepsin B, enabling intracellular payload release, while the PAB spacer undergoes rapid 1,6-elimination upon cleavage to liberate the attached cytotoxic drug without residual linker fragments [1]. The PNP ester provides a reactive leaving group for efficient conjugation to amine-containing payloads under mild conditions, while the Boc protecting group stabilizes the intermediate during synthetic manipulations and can be selectively deprotected under acidic conditions to expose a free amine for further derivatization . The compound exhibits a calculated AlogP of 3.62, an empirical molecular weight of 644.67 g/mol, and is supplied as a solid with ≥95% purity by HPLC, suitable for storage at -20°C for up to three years .

Why Boc-Val-Cit-PAB-PNP Cannot Be Substituted with Alternative ADC Linker Intermediates


Substituting Boc-Val-Cit-PAB-PNP with structurally similar linker intermediates (e.g., Boc-Val-Cit-PAB-OH, MC-Val-Cit-PAB-PNP, or Fmoc-protected analogs) introduces measurable compromises in orthogonal protection strategy, conjugation efficiency, or downstream ADC performance that are not apparent from nominal functional descriptions alone. The Boc group enables acid-labile deprotection orthogonal to the maleimide-thiol conjugation chemistry typically employed for antibody attachment, preventing premature linker activation during multi-step assembly . The Val-Cit-PAB core itself exhibits a mouse plasma payload release rate of 36% for linear-VC ADCs, a property that can vary substantially depending on the linker terminus and payload hydrophobicity; alternative exo-cleavable linkers reduce this release to 2-7% but introduce different aggregation and hydrophilicity trade-offs [1]. The PNP carbonate ester provides higher amine reactivity than NHS-based alternatives, with literature indicating that PNP esters are among the standard active esters employed for efficient protein-small molecule conjugation [2]. These interdependent structural features create a functional package where altering any single component—protecting group, reactive terminus, or spacer architecture—requires re-optimization of conjugation protocols and may alter the ADC's therapeutic index in ways not predictable from individual moiety substitution.

Quantitative Differentiation of Boc-Val-Cit-PAB-PNP: Comparative Evidence for Scientific Selection


Enzymatic Cleavage Specificity: Val-Cit Motif Confers Cathepsin B-Dependent Intracellular Release

The Val-Cit dipeptide sequence in Boc-Val-Cit-PAB-PNP is selectively cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in many tumor types but minimally active in systemic circulation. This enzymatic specificity ensures payload release occurs predominantly within the acidic lysosomal compartment of target cells following ADC internalization [1]. The PAB spacer then undergoes spontaneous 1,6-elimination, generating a quinone methide intermediate that releases the unmodified cytotoxic drug . In contrast, non-cleavable linkers (e.g., SMCC or thioether-based linkers) require complete lysosomal degradation of the antibody component for payload release, resulting in a chemically modified drug metabolite with altered potency and permeability properties . The Val-Cit-PAB architecture is clinically validated, forming the linker core of the FDA-approved ADC brentuximab vedotin (Adcetris) [2]. The Boc group in Boc-Val-Cit-PAB-PNP is orthogonal to this cleavage mechanism, serving solely as a synthetic handle for intermediate protection.

ADC linker cathepsin B lysosomal cleavage targeted drug delivery

Plasma Stability: Val-Cit-PAB Linkers Exhibit Extended Half-Lives in Preclinical Species

The Val-Cit-PAB linker core demonstrates high stability in circulation, a prerequisite for minimizing systemic toxicity from premature payload release. Studies on Val-cit-PAB-OH—the deprotected alcohol analog sharing the same Val-Cit-PAB scaffold—report plasma half-lives of approximately 6.0 days in mice and 9.6 days in monkeys . These values reflect the intrinsic stability of the Val-Cit-PAB architecture against circulating proteases and esterases. Direct comparative data from a 2024 study quantifies mouse plasma payload release from ADCs constructed with linear-VC linkers (Mc-VC-PAB-pyrene) at 36%, compared to 2-7% for next-generation exo-cleavable linker ADCs [1]. While the 36% release rate for linear-VC ADCs indicates room for optimization, it establishes the Val-Cit platform as a clinically validated reference standard with well-characterized stability parameters. The Boc-protected PNP carbonate in Boc-Val-Cit-PAB-PNP represents an intermediate form; the final ADC's stability will depend on the complete linker-payload-antibody construct, with the Val-Cit core providing a predictable baseline.

plasma stability premature payload release ADC linker pharmacokinetics

Aggregation Propensity: Val-Cit-PAB Linkers Exhibit Higher Hydrophobicity-Driven Aggregation vs. Exo-Linker Designs

A direct head-to-head comparison published in 2024 quantifies the aggregation propensity of Val-Cit-PAB-based ADCs relative to exo-cleavable linker designs. ADC (3), constructed with a linear-VC linker (Mc-VC-PAB-pyrene), exhibited 100% aggregation by size-exclusion chromatography (SEC) and a hydrophobic interaction chromatography (HIC) retention time of 15.0 minutes, with a ClogP of 4.31 for the linker-payload construct [1]. In contrast, exo-linker ADCs (1) and (2) showed aggregation of only 0.4% and 0.5%, respectively, with HIC retention times of 9.7 and 9.1 minutes and ClogP values of 2.21 and 1.06 [1]. The Boc-Val-Cit-PAB-PNP intermediate itself has a calculated AlogP of 3.62, consistent with the hydrophobic character of the Val-Cit-PAB scaffold . This hydrophobic nature is an acknowledged limitation of the Val-Cit platform that has driven development of PEGylated and exo-linker variants; however, the Boc-Val-Cit-PAB-PNP intermediate remains the foundational building block for constructing these optimized linker architectures through modular derivatization.

ADC aggregation hydrophobic linker SEC HIC retention time

PNP Carbonate Ester Reactivity: Enhanced Amine Conjugation Efficiency Relative to NHS Esters

The p-nitrophenyl (PNP) carbonate ester in Boc-Val-Cit-PAB-PNP serves as an activated leaving group for amine conjugation, enabling efficient payload attachment under mild conditions. In systematic studies of active esters for protein-small molecule conjugation, PNP esters are established as standard reagents alongside N-hydroxysuccinimide (NHS) esters, with tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters showing incrementally higher reactivity [1]. Direct comparative studies in oxo-ester mediated native chemical ligation demonstrate that PNP esters provide distinct reaction kinetics: while PFP esters exhibit the highest efficiency, PNP esters offer a balanced reactivity profile suitable for controlled conjugation with primary amines [2]. The PNP ester in Boc-Val-Cit-PAB-PNP reacts with amine-containing payloads to form a stable carbamate linkage, with the para-nitrophenolate byproduct readily detected by UV-Vis absorbance at 400 nm, enabling real-time reaction monitoring . This reactivity profile is specifically advantageous for conjugating payloads with limited amine availability or when mild reaction conditions are required to preserve payload structural integrity.

active ester amine conjugation bioconjugation PNP ester

Orthogonal Boc Protection Strategy: Acid-Labile Amine Masking Enables Sequential ADC Assembly

The tert-butyloxycarbonyl (Boc) group in Boc-Val-Cit-PAB-PNP provides acid-labile protection of the terminal amine, enabling orthogonal deprotection chemistry that is essential for multi-step ADC linker assembly. The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the Val-Cit peptide bonds, the PAB spacer, or the PNP carbonate ester, exposing a free amine for subsequent conjugation to maleimide-containing antibody attachment moieties . In contrast, Fmoc-protected analogs (e.g., Fmoc-Val-Cit-PAB-PNP) require basic deprotection conditions (piperidine) that may compromise the stability of the PNP carbonate ester or induce premature payload release if the payload is already attached . The Boc-Val-Cit-PAB-PNP intermediate also exhibits robust storage stability: as a powder stored at -20°C, it maintains ≥99.21% purity for up to three years from the date of receipt . The compound shows practical solubility in DMSO (80 mg/mL, 124.09 mM) and ethanol (60 mg/mL) while remaining insoluble in water, facilitating anhydrous conjugation reactions .

Boc protecting group orthogonal protection ADC synthesis solid-phase peptide synthesis

Clinical Validation of Val-Cit-PAB Scaffold: FDA-Approved Brentuximab Vedotin Establishes Regulatory Precedent

The Val-Cit-PAB linker scaffold—the core structural motif of Boc-Val-Cit-PAB-PNP—is clinically validated through its incorporation in brentuximab vedotin (Adcetris), an FDA-approved ADC targeting CD30-positive lymphomas [1]. Brentuximab vedotin utilizes a maleimidocaproyl-Val-Cit-PAB linker conjugated to the microtubule inhibitor monomethyl auristatin E (MMAE), demonstrating that the Val-Cit-PAB architecture meets regulatory requirements for clinical use in terms of stability, safety, and efficacy [2]. This clinical validation distinguishes the Val-Cit-PAB platform from non-cleavable linkers (which require complete antibody degradation and yield modified drug metabolites) and from less established cleavable linkers (e.g., glucuronide-based or pyrophosphate diester linkers) that lack equivalent clinical track records . For procurement decisions, this established regulatory precedent reduces development risk: ADCs built upon the Val-Cit-PAB scaffold benefit from a wealth of published preclinical and clinical data that can inform IND-enabling studies and regulatory submissions .

brentuximab vedotin Adcetris FDA approval clinical validation

Procurement-Relevant Application Scenarios for Boc-Val-Cit-PAB-PNP in ADC Development and Bioconjugation


Modular ADC Payload Screening and Lead Optimization

Boc-Val-Cit-PAB-PNP serves as an ideal intermediate for systematic screening of amine-containing cytotoxic payloads (e.g., MMAE, MMAF, duocarmycin analogs, PBD dimers) in early-stage ADC development. The PNP carbonate ester reacts efficiently with payload amines to form stable carbamate-linked linker-payload constructs, enabling rapid parallel synthesis of multiple linker-payload variants for in vitro cytotoxicity and cathepsin B cleavage assays . The Boc-protected amine remains available for subsequent conjugation to maleimide-bearing antibody attachment groups following acidic deprotection, supporting a modular 'linker-payload first, antibody conjugation second' workflow that minimizes consumption of precious antibody material . This application is supported by the Val-Cit-PAB scaffold's well-characterized cathepsin B cleavage kinetics and plasma stability parameters, enabling payload activity comparisons without confounding linker performance variables [1].

Synthesis of Maleimide-Functionalized Linker-Payload Constructs for Site-Specific Antibody Conjugation

Following Boc deprotection under acidic conditions, the exposed terminal amine of Boc-Val-Cit-PAB-PNP-derived linker-payload constructs can be conjugated to commercially available heterobifunctional crosslinkers (e.g., maleimidocaproyl NHS ester, Mal-PEGn-NHS esters) to generate complete ADC linker-payloads ready for thiol conjugation to engineered cysteine residues or reduced interchain disulfides on monoclonal antibodies . This approach enables the production of ADCs with defined drug-to-antibody ratios (DAR) and minimizes aggregation associated with hydrophobic Val-Cit linkers when combined with hydrophilic PEG spacers. The 2024 comparative study showing 100% aggregation for linear-VC ADCs versus 0.4-0.5% for PEG-containing exo-linkers underscores the importance of this modular assembly strategy for optimizing final ADC biophysical properties .

Boc-Protected Intermediate for Solid-Phase and Solution-Phase Peptide Synthesis of Extended Linker Architectures

The Boc protecting group enables Boc-Val-Cit-PAB-PNP to function as a protected building block in both solid-phase peptide synthesis (SPPS) and solution-phase assembly of extended linker architectures incorporating additional amino acids, PEG spacers, or branching moieties . The acid-labile Boc group is orthogonal to Fmoc-based SPPS strategies, allowing sequential incorporation of Boc-protected and Fmoc-protected components. The PNP carbonate ester remains stable under the acidic conditions used for Boc deprotection but can be selectively reacted with amine nucleophiles following deprotection, providing precise control over conjugation sequence . This application leverages the compound's ≥99.21% purity and 3-year shelf life at -20°C to support reproducible multi-step synthesis campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.